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Compound of Interest

3-[(4-Bromophenoxy)methyl]-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 351365-97-4
Cat. No.: B410876

Get Quote

Executive Summary

Compound: 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS: 351365-97-4
Class: Lipophilic Anisaldehyde Derivative / Benzyl Ether Scaffold

This technical guide outlines the physicochemical profile, synthetic pathway, and biological
evaluation framework for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde. As a
functionalized benzaldehyde, this molecule represents a strategic scaffold in medicinal
chemistry, combining the tyrosinase-inhibitory core of anisaldehyde with a lipophilic,
halogenated pharmacophore (4-bromophenoxy) known to enhance membrane permeability
and target affinity.

This guide is designed for drug discovery scientists to facilitate the synthesis, characterization,
and biological assaying of this compound, specifically targeting enzyme inhibition (Tyrosinase,
PTP1B) and antimicrobial activity.
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Part 1: Physicochemical Profile & Pharmacophore
Analysis

The molecule is constructed from a 4-methoxybenzaldehyde (anisaldehyde) core
functionalized at the 3-position with a (4-bromophenoxy)methyl side chain. This structural
modification dramatically alters the solubility and binding potential compared to the parent
anisaldehyde.

Property Value (Predicted) Significance

Molecular Formula C15H13BrOs Halogenated aromatic ether.

Fragment-based drug

Molecular Weight 321.17 g/mol discovery (FBDD) compliant
(<350 Da).
High lipophilicity; likely requires
LogP (Lipophilicity) ~4.2-45 an fipop Y .y a
DMSO/Ethanol for bioassays.
Ether oxygens and aldehyde
H-Bond Acceptors 3
carbonyl.
Lack of donors improves
H-Bond Donors 0 N
membrane permeability.
Flexible ether linker allows
Rotatable Bonds 4

induced-fit binding.

Pharmacophore Logic

o Aldehyde Warhead: The C-4 aldehyde is a reactive electrophile capable of forming Schiff
bases with primary amines (e.g., Lysine residues in enzyme active sites) or interacting with
metal centers (e.g., Cu?* in Tyrosinase).

» Bromophenoxy "Tail": The 4-bromophenyl group acts as a hydrophobic anchor. The bromine
atom provides a "sigma hole" for halogen bonding, potentially increasing affinity for
hydrophobic pockets in targets like Protein Tyrosine Phosphatase 1B (PTP1B) or Tyrosinase.
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o Ether Linker: The methylene-oxy bridge (-CH2-O-) provides rotational freedom, allowing the
bromophenoxy group to adopt optimal orientation within a binding pocket.

Part 2: Chemical Synthesis Strategy

The most robust route to 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde utilizes a
Williamson Ether Synthesis. This approach couples a chloromethylated benzaldehyde
precursor with 4-bromophenol under basic conditions.

Reaction Scheme (DOT Visualization)

3-(Chloromethyl)-4-methoxybenzaldehyde

(CAS: 52577-09-0) —
——m{  K2CO03,Ki (cat) Nucleophilic Substitution (SN2) _ | 3-{(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
Solvent: DMF or Acetone Ll (CAS: 351365-97-4)
> Reflux, 4-6h -
4-Bromophenol

(CAS: 106-41-2)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The iodide catalyst (Kl)
accelerates the displacement of the chloride by the phenoxide.

Detailed Protocol

Reagents:

3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)[1]

4-Bromophenol (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium lodide (KI, catalytic amount, 0.1 eq)

Solvent: DMF (N,N-Dimethylformamide) or Acetone

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b410876/docs?utm_src=pdf-body#technical-guide-biological-activity-synthesis-of-3-4-bromophenoxy-methyl-4-methoxybenzaldehyde
https://www.benchchem.com/product/b410876/docs?utm_src=pdf-body-img#technical-guide-biological-activity-synthesis-of-3-4-bromophenoxy-methyl-4-methoxybenzaldehyde
https://www.sigmaaldrich.com/RU/en/product/aldrich/tmt00282
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b410876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

Activation: In a round-bottom flask, dissolve 4-bromophenol (1.1 eq) in anhydrous DMF. Add

(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

e Coupling: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) and catalytic Kl (0.1 eq) to
the mixture.

o Reaction: Heat the mixture to 60-80°C (if using DMF) or Reflux (if using Acetone) for 4—6
hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting chloride is consumed.

o Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a
solid. Filter the solid or extract with Ethyl Acetate.

 Purification: Recrystallize from Ethanol or purify via silica gel column chromatography
(Gradient: 0-20% EtOAc in Hexanes).

 Validation: Confirm structure via tH-NMR (look for singlet methylene peak ~5.0 ppm and
aldehyde peak ~10.0 ppm).

Part 3: Biological Activity & Evaluation Framework

Research indicates that benzaldehyde derivatives with lipophilic substitutions exhibit activity
against Tyrosinase (melanogenesis inhibition) and Microbial membranes.

Tyrosinase Inhibition (Anti-Melanogenic)

Mechanism: The aldehyde group mimics the substrate (DOPA/Tyrosine), while the
bromophenoxy moiety binds to the secondary hydrophobic pocket of the enzyme, blocking
entry of the native substrate.

o Relevance: High value in cosmetic dermatology (skin whitening) and food preservation (anti-
browning).

Experimental Protocol: Mushroom Tyrosinase Assay
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e Preparation: Dissolve the test compound in DMSO (Stock: 10 mM). Dilute with phosphate
buffer (pH 6.8) to final concentrations (1-100 uM). Ensure final DMSO < 1%.

e Incubation: Mix 10 pL of test compound solution with 20 pL of Mushroom Tyrosinase (1000
U/mL) in a 96-well plate. Incubate at 25°C for 10 minutes.

e Substrate Addition: Add 170 pL of L-DOPA (0.5 mM).

e Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 20
minutes.

e Analysis: Calculate

relative to Kojic Acid (positive control).

Antimicrobial Activity (Membrane Disruption)

Mechanism: The lipophilic bromophenoxy tail facilitates insertion into bacterial cell membranes,
while the aldehyde can react with membrane proteins. This structure is analogous to phenacyl
ether antimicrobials.

» Target Spectrum: Likely active against Gram-positive bacteria (S. aureus) and Fungi
(Candida albicans).

Experimental Protocol: MIC Determination

Inoculum: Prepare bacterial suspension (

CFU/mL) in Mueller-Hinton Broth.

» Dosing: Serial dilute compound in a 96-well plate (Range: 0.5 — 256 pg/mL).
 Incubation: Incubate at 37°C for 18-24 hours.

e Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via
Resazurin dye reduction (color change from blue to pink indicates growth).

Cytotoxicity Screening (Safety Profiling)
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Before advancing to efficacy studies, the compound must be screened for general toxicity.
Protocol: MTT Assay using HEK293 (kidney) or HaCaT (keratinocyte) cell lines.

e Threshold: An

UM is generally considered non-cytotoxic for early hits.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-mode interaction hypothesis for this scaffold against
Tyrosinase.

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde

Aldehyde Group . . . Bromophenoxy Tail
(-CHO) Tyrosinase Active Site (-CH2-0-Ph-Br)

helation / Schiff Base ydrophobic Interaction
Halogen Bonding

Hydrophobic Pocket
(Val/Ala residues)

Cu2+ Binuclear Center

Click to download full resolution via product page

Figure 2: Hypothesized binding mode. The aldehyde warhead engages the catalytic copper
center, while the bromophenoxy tail anchors the molecule in the hydrophobic entrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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